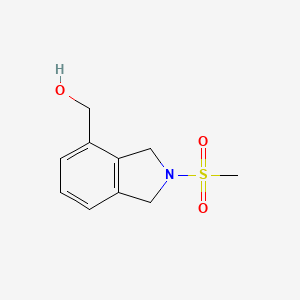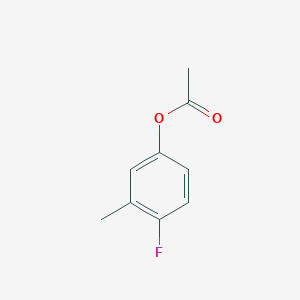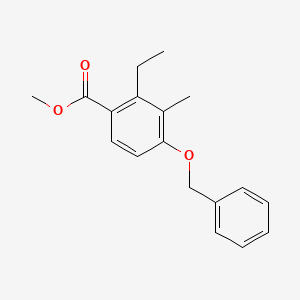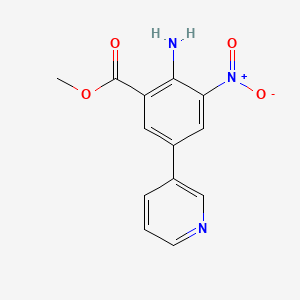![molecular formula C8H12O3 B8399614 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]](/img/structure/B8399614.png)
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an epoxy group and a spiro linkage, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity or disrupt biological pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the epoxy group.
4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.
Uniqueness
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is unique due to the presence of both an epoxy group and a spiro linkage, which imparts distinct reactivity and stability compared to other similar compounds. This combination of features makes it particularly valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,3'-7-oxabicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C8H12O3/c1-2-8(9-3-4-10-8)5-7-6(1)11-7/h6-7H,1-5H2 |
InChI-Schlüssel |
ITIXASMVRIYQAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3C1O3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(+/-)-N-(-2-methylpiperidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B8399532.png)
![4-[(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl]benzaldehyde](/img/structure/B8399539.png)


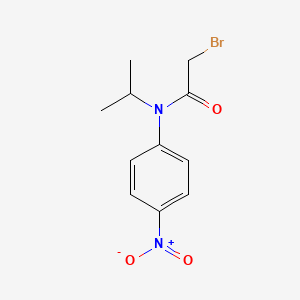

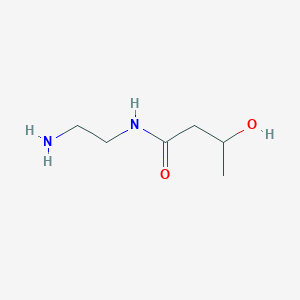
![2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8399590.png)
